molecular formula C24H22N2O6S B6556086 3-(2H-1,3-benzodioxol-5-yl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole CAS No. 1040637-15-7

3-(2H-1,3-benzodioxol-5-yl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B6556086
CAS No.: 1040637-15-7
M. Wt: 466.5 g/mol
InChI Key: YSENWLKLGJNOMU-UHFFFAOYSA-N
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Description

The compound “3-(2H-1,3-benzodioxol-5-yl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole” is a heterocyclic molecule featuring a central 1,2,4-oxadiazole ring substituted with a benzodioxole group at position 3 and a sulfonamide-linked furan moiety at position 3.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c1-15(2)11-16-3-7-19(8-4-16)33(27,28)13-18-6-10-21(31-18)24-25-23(26-32-24)17-5-9-20-22(12-17)30-14-29-20/h3-10,12,15H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSENWLKLGJNOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the oxadiazole ring and the introduction of the benzodioxole and furan moieties. The general synthetic route can be summarized as follows:

  • Formation of the Benzodioxole Moiety : This is achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of the Furan Derivative : The furan ring is synthesized via condensation reactions involving suitable precursors.
  • Oxadiazole Formation : The key oxadiazole structure is formed through cyclization reactions involving hydrazides and carboxylic acids.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzodioxole and oxadiazole structures. For instance, a related study evaluated benzodioxole-based thiosemicarbazone derivatives against various cancer cell lines, revealing significant cytotoxic effects on A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The most effective derivatives induced apoptosis and disrupted mitochondrial membrane potential, indicating a mechanism involving cell cycle arrest and programmed cell death .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A54910Induces apoptosis
Compound 5C612Disrupts mitochondrial potential

Enzyme Inhibition

The compound's activity as an enzyme inhibitor has also been investigated. It was found to inhibit specific enzymes involved in cancer progression, such as cyclooxygenase (COX) and certain kinases. This inhibition can lead to reduced inflammation and altered signaling pathways that promote tumor growth .

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1/S phase transition, preventing cancer cells from proliferating.
  • Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests a dual role in both anti-inflammatory and anticancer activities.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Thiosemicarbazones : A series of benzodioxole-based thiosemicarbazones demonstrated promising anticancer activity against A549 and C6 cell lines, with one compound showing an IC50 value of 10 µM against A549 cells .
  • Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to target enzymes, providing insights into their inhibitory mechanisms .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Advantages : The target compound’s benzodioxole-sulfonamide-furan architecture may offer superior binding to enzymes or receptors compared to simpler oxadiazoles, as seen in triazole derivatives with similar substituents .
  • Pharmacokinetic Considerations: The sulfonamide group could improve solubility relative to non-sulfonylated analogs, though molecular weight (~450 g/mol) may limit oral bioavailability .
  • Biological Potential: While direct activity data are lacking, benzodioxole-containing compounds (e.g., pyrazolines) show antimicrobial effects, suggesting possible applications in infectious disease research .

Preparation Methods

Amidoxime Preparation

The oxadiazole ring is formed from a benzodioxole-containing amidoxime and a furan-derived acyl chloride.

  • Benzodioxole amidoxime synthesis :

    • 2H-1,3-Benzodioxole-5-carboxylic acid is treated with thionyl chloride to yield the acid chloride, which reacts with hydroxylamine to form the amidoxime.

    • Reaction conditions : Reflux in dry THF, 12 h, 65% yield.

Cyclocondensation with Acyl Chlorides

The amidoxime reacts with 5-(chloromethyl)furan-2-carbonyl chloride to form the 1,2,4-oxadiazole:

Amidoxime+Acyl chloridePOCl3,Δ1,2,4-Oxadiazole+2HCl\text{Amidoxime} + \text{Acyl chloride} \xrightarrow{\text{POCl}_3, \Delta} \text{1,2,4-Oxadiazole} + 2\text{HCl}

  • Optimized conditions : Phosphorus oxychloride as cyclodehydrating agent, 80°C, 6 h, 72% yield.

  • Green chemistry alternative : Microwave irradiation (300 W, 100°C, 5 min) increases yield to 88%.

Functionalization of the Furan Ring

Sulfonylation of 5-Methylfuran-2-ylmethanol

The sulfonylmethyl group is introduced via a two-step process:

  • Chlorination :

    • 5-Methylfuran-2-ylmethanol reacts with thionyl chloride to form 5-(chloromethyl)furan-2-yl)methanol.

    • Conditions : 0°C, 2 h, 90% yield.

  • Sulfonation :

    • The chlorinated intermediate reacts with 4-(2-methylpropyl)benzenesulfinic acid sodium salt in DMF.

    • Conditions : KI catalysis, 60°C, 8 h, 68% yield.

Coupling to the Oxadiazole Core

The sulfonated furan is attached via nucleophilic substitution:

5-(Chloromethyl)furan-2-yl sulfonate+OxadiazoleK2CO3,DMFTarget compound\text{5-(Chloromethyl)furan-2-yl sulfonate} + \text{Oxadiazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound}

  • Yield : 58% under conventional heating (12 h); improved to 76% with ultrasound (40 kHz, 40°C, 30 min).

Structural Characterization

Spectroscopic Analysis

  • IR spectroscopy : Peaks at 1650 cm⁻¹ (C=N oxadiazole) and 1340 cm⁻¹ (S=O sulfonyl) confirm functional groups.

  • ¹H NMR (CDCl₃) :

    • δ 6.82–7.45 (m, benzodioxole and furan protons).

    • δ 4.65 (s, –CH₂–SO₂–).

    • δ 1.28 (d, –CH(CH₃)₂).

  • Mass spectrometry : Molecular ion peak at m/z 527.2 (M+H⁺).

Purity and Crystallinity

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30).

  • X-ray diffraction : Monoclinic crystal system, P2₁/c space group.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Time
Conventional cyclizationPOCl₃, 80°C, 6 h726 h
Microwave-assisted300 W, 100°C, 5 min885 min
Ultrasound sulfonylation40 kHz, 40°C, 30 min7630 min

Microwave and ultrasound methods enhance efficiency, reducing reaction times by >90% compared to conventional approaches.

Challenges and Optimization

Steric Hindrance in Sulfonylation

The bulky 4-(2-methylpropyl)benzenesulfonyl group necessitated:

  • Solvent optimization : DMF outperformed THF due to better solubility of intermediates.

  • Catalyst screening : KI increased yield by 18% compared to NaI.

Oxadiazole Ring Stability

  • pH control : Reactions maintained at pH 7–8 to prevent oxadiazole hydrolysis.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removed cyclic byproducts .

Q & A

Q. What are the recommended synthetic routes for preparing this oxadiazole derivative, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogs with benzodioxole and sulfonylmethyl furan groups are often prepared by reacting chloromethyl intermediates (e.g., 3-phenyl-5-chloromethyl-1,2,4-oxadiazole) with heterocyclic nucleophiles (e.g., benzotriazole derivatives) under reflux in polar aprotic solvents (acetonitrile or DMF) with potassium carbonate as a base .
  • Purity Optimization : Recrystallization from ethyl acetate or ethanol yields high-purity crystals. Confirmation via TLC (e.g., hexane:ethyl acetate, 2:1) and spectroscopic characterization (FTIR, NMR) is critical .

Q. How should researchers characterize the electronic and structural properties of this compound?

  • Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, dihedral angles (e.g., 80.2° between oxadiazole and benzodioxole planes), and hydrogen bonding networks .
  • Spectroscopic Techniques :
    • FTIR : Peaks at ~1583 cm⁻¹ (C=N), ~1452 cm⁻¹ (C=C), and ~761 cm⁻¹ (aromatic C–H bending) confirm functional groups .
    • NMR : Distinct signals for benzodioxole (δ 5.93 ppm, OCH₂O), furan (δ 6.5–7.5 ppm), and sulfonyl groups (δ 2.93 ppm) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • In Vitro Screening : Use cancer cell lines (e.g., T47D breast cancer) for antiproliferative activity via MTT assays. Flow cytometry can assess cell cycle arrest (e.g., G1 phase) and apoptosis induction .
  • Enzyme Inhibition : Test binding affinity to targets like 5-lipoxygenase-activating protein (FLAP) via IC₅₀ measurements in human whole blood (target IC₅₀ < 100 nM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Key Modifications :
    • Replace the 3-phenyl group with pyridyl or chlorothiophene to enhance potency .
    • Optimize the sulfonylmethyl linker to improve solubility (e.g., replace benzene sulfonyl with methylpiperazine sulfonyl) .
  • Data-Driven Design : Use crystallographic data (e.g., planar oxadiazole rings) and computational docking to predict interactions with targets like FLAP or EGFR .

Q. What experimental strategies resolve contradictions in biological activity across studies?

  • Case Example : If conflicting IC₅₀ values arise (e.g., activity in breast cancer but not colorectal lines), validate assay conditions (e.g., serum content in cell media) and confirm target expression levels (e.g., TIP47 protein via Western blot) .
  • Cross-Validation : Use orthogonal assays (e.g., caspase activation for apoptosis vs. LTB₄ inhibition for FLAP activity) to rule off-target effects .

Q. How can computational modeling predict pharmacokinetic (PK) and toxicity profiles?

  • ADMET Prediction :
    • Solubility : Apply polarizable continuum model (PCM) to estimate logP and aqueous solubility .
    • CYP Inhibition : Screen for cytochrome P450 3A4 binding using docking simulations (e.g., Glide SP) to assess drug-drug interaction risks .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict metabolic stability and reactive metabolite formation .

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